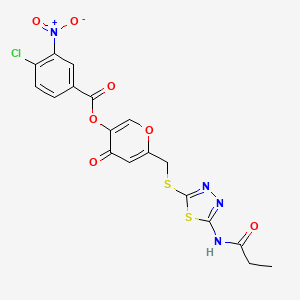

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate

CAS No.: 896006-39-6

Cat. No.: VC4403969

Molecular Formula: C18H13ClN4O7S2

Molecular Weight: 496.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896006-39-6 |

|---|---|

| Molecular Formula | C18H13ClN4O7S2 |

| Molecular Weight | 496.89 |

| IUPAC Name | [4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-chloro-3-nitrobenzoate |

| Standard InChI | InChI=1S/C18H13ClN4O7S2/c1-2-15(25)20-17-21-22-18(32-17)31-8-10-6-13(24)14(7-29-10)30-16(26)9-3-4-11(19)12(5-9)23(27)28/h3-7H,2,8H2,1H3,(H,20,21,25) |

| Standard InChI Key | WMNVEONLZFDVMR-UHFFFAOYSA-N |

| SMILES | CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Introduction

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyran ring fused with a thiadiazole moiety, along with various functional groups such as esters and amides, which contribute to its potential biological activities and chemical reactivity. The compound is primarily used in research settings for its potential applications in medicinal chemistry and agriculture.

Synthesis

The synthesis of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions. These steps may include the formation of the pyran and thiadiazole rings, followed by the introduction of the 4-chloro-3-nitrobenzoate group. The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of reactions and confirm product identity.

Biological Activity and Potential Applications

Compounds with similar structures to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate often exhibit biological activities through interactions with biological targets such as enzymes or receptors. Modifications on the aromatic rings can significantly affect their binding affinities and selectivities towards various receptors. The presence of the thiadiazole and propionamido groups may enhance the compound's ability to interact with biological targets, suggesting potential applications in medicinal chemistry.

Research Findings and Future Directions

While specific mechanisms for this compound are not well-documented, studies on similar compounds indicate that modifications on the thiadiazole and pyran rings can significantly influence interaction strength and specificity with biological targets. Further research is needed to fully understand the biological activities and potential therapeutic applications of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume